molecular formula C12H11ClN4S B2534421 4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine CAS No. 339017-98-0

4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine

Cat. No. B2534421
CAS RN: 339017-98-0
M. Wt: 278.76
InChI Key: IAXJSPGMKCOUMG-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine, commonly referred to as 4-CPMH, is a small molecule with a wide range of applications in scientific research. It has been used in various experiments to study the biochemical and physiological effects of compounds, as well as to investigate the mechanism of action of drugs. 4-CPMH has also been used in drug synthesis and other laboratory experiments.

Scientific Research Applications

Optoelectronic Material Development

Pyrimidine derivatives have shown significant promise in the development of optoelectronic materials. Research highlights the incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems, which are valuable for creating novel optoelectronic materials. These derivatives are used in the synthesis of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Medicinal and Pharmaceutical Industries

The pyranopyrimidine core, closely related to pyrimidine derivatives, is a key precursor for the medicinal and pharmaceutical industries. Its structural versatility allows for a broad range of synthetic applications and bioavailability. Recent investigations have focused on the application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, highlighting the compound's critical role in developing lead molecules for future drug discovery (Parmar et al., 2023).

Anticancer Research

Pyrimidine derivatives have been extensively studied for their anticancer properties. These compounds, through various mechanisms, exhibit the potential to interact with different enzymes, targets, and receptors, making them valuable in anticancer research. The structure-activity relationships of pyrimidine derivatives provide insights into the synthesis of novel analogs with enhanced anti-inflammatory activities and minimum toxicity (Rashid et al., 2021).

Anti-Inflammatory and Analgesic Activities

Substituted tetrahydropyrimidine derivatives, a category of pyrimidine derivatives, have shown significant in vitro anti-inflammatory activity. These compounds have been characterized for their potential to serve as leads for anti-inflammatory activity, underscoring the necessity of further investigation to understand their anti-inflammatory potential fully (Gondkar et al., 2013).

Optical Sensors

Biologically significant pyrimidine appended optical sensors have been recognized for their exquisite sensing materials and a range of biological and medicinal applications. The ability of pyrimidine derivatives to form both coordination and hydrogen bonds makes them suitable as sensing probes, demonstrating the versatility of pyrimidine in the development of optical sensors (Jindal & Kaur, 2021).

properties

IUPAC Name

N-[(E)-benzylideneamino]-6-chloro-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4S/c1-18-12-15-10(13)7-11(16-12)17-14-8-9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXJSPGMKCOUMG-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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